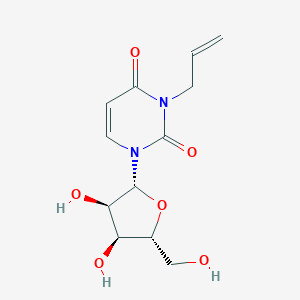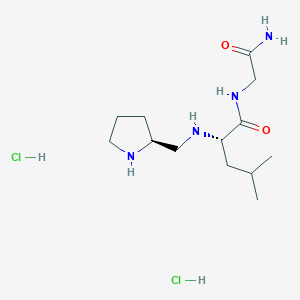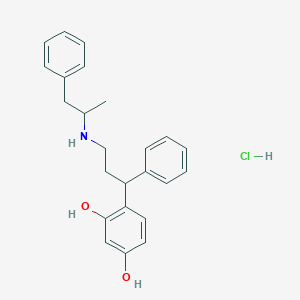
4-Chlorobiphényle
Vue d'ensemble
Description
4-Chlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals consisting of a biphenyl molecule with one or more chlorine atoms attached. Specifically, 4-Chlorobiphenyl has a chlorine atom at the fourth position of the biphenyl structure. PCBs, including 4-Chlorobiphenyl, have been widely used in various industrial applications due to their chemical stability, insulating properties, and resistance to heat and fire .
Applications De Recherche Scientifique
4-Chlorobiphenyl has several scientific research applications:
Biodegradation Studies: It is used as a model substrate to study the biodegradation of PCBs by aerobic bacteria.
Metabolism Studies: It is used to study the metabolism-mediated covalent binding of halobiphenyls to cellular macromolecules.
Environmental Impact Studies: Due to its persistence and toxicity, 4-Chlorobiphenyl is studied to understand its environmental impact and the effectiveness of various remediation techniques.
Mécanisme D'action
Mode of Action
The 4-Chlorobiphenyl group is known to enable a second mode of action based on inhibition of the bacterial transglycosylase enzyme . This interaction with its targets results in significant changes, including the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
4-Chlorobiphenyl is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catechol-like ring . The degradation pathway involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Result of Action
Exposure to 4-Chlorobiphenyl can lead to skin, eye, mucous membrane, and upper respiratory tract irritation . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons and play a role in cell-cycle regulation .
Action Environment
4-Chlorobiphenyl is very unreactive, and its reactivity decreases as more of its hydrogen atoms are replaced with halogen atoms . It is insoluble in water , which can influence its action, efficacy, and stability in different environmental contexts. Furthermore, it is considered a persistent organic pollutant due to its environmental persistence and potential toxicity .
Safety and Hazards
4-Chlorobiphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
While there is limited information available on the future directions of 4-Chlorobiphenyl, it is part of the broader study of PCBs, which continue to be a focus of environmental and health research due to their persistence in the environment and potential health effects.
Relevant Papers Several papers have been published on 4-Chlorobiphenyl, covering topics such as its metabolism , reaction mechanisms , and biodegradation . These papers provide valuable insights into the properties and behaviors of 4-Chlorobiphenyl.
Analyse Biochimique
Biochemical Properties
4-Chlorobiphenyl is metabolized by various enzymes, proteins, and other biomolecules. It is initially degraded by a strain of Pseudomonas to accumulate 4-chlorobenzoate (4CBA), which is further oxidized by a strain of Comamonas . A gene cluster of biphenyl metabolism was found in the genome of the Pseudomonas strain, and a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of the Comamonas strain . These gene clusters are supposed to be involved in 4-Chlorobiphenyl degradation .
Cellular Effects
The exposure to 4-Chlorobiphenyl has been shown to decrease the growth of certain bacterial strains on glucose, and cells exhibit irregular outer membranes, a larger periplasmic space, and electron-dense granules in the cytoplasm . Additionally, lysis of cells was observed during incubation with 4-Chlorobiphenyl .
Molecular Mechanism
The metabolic activation of 4-Chlorobiphenyl proceeds via parahydroxylation and oxidation to the ortho 3,4-quinone, the ultimate carcinogen . This is the first report to demonstrate that specific PCB metabolites possess initiating activity in the rodent liver in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorobiphenyl change over time. For instance, the metabolism of 4-Chlorobiphenyl by hepatic microsomes is greatly enhanced by in vivo pretreatment of rats with certain compounds .
Dosage Effects in Animal Models
In animal models, the effects of 4-Chlorobiphenyl vary with different dosages. For example, monohydroxy (400 μmol/kg), dihydroxy (200 μmol/kg), and quinone (100 μmol/kg) metabolites of 4-Chlorobiphenyl were evaluated for their initiating activity in Fischer 344 male rats .
Metabolic Pathways
4-Chlorobiphenyl is involved in various metabolic pathways. It is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catachol-like ring .
Méthodes De Préparation
4-Chlorobiphenyl can be synthesized through several methods:
Palladium-Catalyzed Cross-Coupling: This method involves the reaction of haloaromatics with aryl Grignard reagents in the presence of a palladium catalyst.
Kumada Coupling Reaction: This involves the reaction of aryl chlorides with arylmagnesium bromide in the presence of a catalyst under nitrogen atmosphere at 40°C for 12 hours.
Decomposition of Aroyl Peroxides: This method involves the decomposition of aroyl peroxides in appropriate substrates, often in the presence of electron acceptors, to yield high amounts of chlorobiphenyls.
Analyse Des Réactions Chimiques
4-Chlorobiphenyl undergoes various chemical reactions:
Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other groups.
Oxidation and Reduction: While 4-Chlorobiphenyl is generally unreactive, it can participate in oxidation and reduction reactions under specific conditions. .
Photochemical Reactions: It can undergo photochemical reactions, such as photodegradation under sunlight, which involves the formation of reactive photo-induced species like hydroxyl radicals.
Comparaison Avec Des Composés Similaires
4-Chlorobiphenyl is compared with other polychlorinated biphenyls (PCBs):
2-Chlorobiphenyl: Similar to 4-Chlorobiphenyl but with the chlorine atom at the second position.
4,4’-Dichlorobiphenyl: Contains two chlorine atoms at the fourth positions of each benzene ring.
2,4’-Dichlorobiphenyl: Contains chlorine atoms at the second and fourth positions of the biphenyl structure.
4-Chlorobiphenyl’s unique position of the chlorine atom and its specific reactivity make it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
1-chloro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNLURCHDRMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040300 | |
| Record name | 4-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
556 °F at 760 mmHg (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2051-62-9 | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
171.9 °F (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chlorobiphenyl interact with biological systems and what are the downstream effects?
A1: 4-Chlorobiphenyl primarily undergoes biotransformation via cytochrome P450 enzymes in the liver, yielding hydroxylated metabolites. [] This process often involves the formation of arene oxide intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. [, , , ] This binding can disrupt cellular functions and potentially lead to adverse effects such as genotoxicity and carcinogenicity. [, ]
Q2: Are there specific metabolites of 4-Chlorobiphenyl that raise particular concern?
A2: Yes, research points to 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a critical metabolite. This compound readily undergoes methylation and subsequent sulfation or glucuronidation. [] Importantly, 3′,4′-di-OH-3 can be further oxidized to form reactive quinone species, known for their toxicity. [, ]
Q3: How does the presence of 4-Chlorobiphenyl impact prostaglandin production?
A3: Studies indicate that certain hydroxylated metabolites of 4-Chlorobiphenyl, particularly the dihydroxy forms, can act as cosubstrates for prostaglandin H synthase (PGHS). [, ] This interaction leads to the oxidation of these metabolites into reactive quinones, potentially contributing to cellular damage. [, ] Interestingly, in vivo studies show that exposure to 4-Chlorobiphenyl-2’,5’-hydroquinone elevates PGE2 levels in rat kidneys, potentially linked to increased macrophage activity. []
Q4: What is the molecular formula and weight of 4-Chlorobiphenyl?
A4: 4-Chlorobiphenyl is represented by the molecular formula C12H9Cl and has a molecular weight of 188.64 g/mol.
Q5: Can 4-Chlorobiphenyl be broken down in the environment?
A5: Yes, several bacterial species demonstrate the ability to degrade 4-Chlorobiphenyl. This degradation process often involves the compound's transformation into 4-chlorobenzoic acid, which can be further metabolized. [, , , , , ] Certain bacterial strains, harboring specific plasmids, showcase complete mineralization capabilities, breaking down 4-Chlorobiphenyl into carbon dioxide. [, ]
Q6: Does the degradation of 4-Chlorobiphenyl always have a positive impact on the environment?
A6: Not necessarily. While some degradation pathways lead to complete mineralization, others generate metabolites with their own toxicity concerns. One example is the potential formation of protoanemonin, a potent antimicrobial compound, during 4-Chlorobiphenyl degradation. []
Q7: What analytical methods are employed to study 4-Chlorobiphenyl and its metabolites?
A7: Research utilizes various analytical techniques for characterizing 4-Chlorobiphenyl and its degradation products. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for identifying and quantifying 4-Chlorobiphenyl and its metabolites in various matrices. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, provides detailed analysis of 4-Chlorobiphenyl metabolites, particularly hydroxylated forms. [, , ]
- High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy and resolution, enabling comprehensive metabolite profiling of 4-Chlorobiphenyl in complex biological samples. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR aids in elucidating the structures of 4-Chlorobiphenyl metabolites, providing insights into their chemical properties and potential for further transformations. []
Q8: How does ultraviolet (UV) radiation affect 4-Chlorobiphenyl?
A8: 4-Chlorobiphenyl undergoes photodegradation upon exposure to UV light. This process predominantly involves dechlorination, leading to the formation of biphenyl and other lower hydrocarbons. [, , , ]
Q9: Does the position of the chlorine atom on the biphenyl ring influence its biodegradation?
A9: Yes, the position of the chlorine atom significantly impacts the biodegradation rate. Studies show that 4-Chlorobiphenyl degrades faster than its 2- and 3-chloro isomers. []
Q10: How does chlorine substitution on the biphenyl ring compare to fluorine substitution in terms of impacting planarity and biological activity?
A10: While both chlorine and fluorine substitutions influence the planarity of biphenyl derivatives, chlorine exhibits a more pronounced effect. Specifically, ortho-chlorination significantly reduces co-planarity compared to ortho-fluorination. [] This difference arises from the larger size of chlorine and its impact on internal ring angle distortion. These structural variations ultimately influence the biological activity and metabolic fate of these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

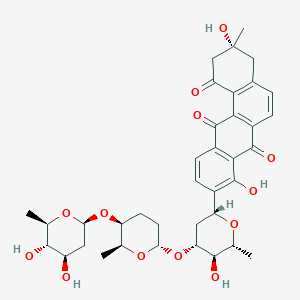
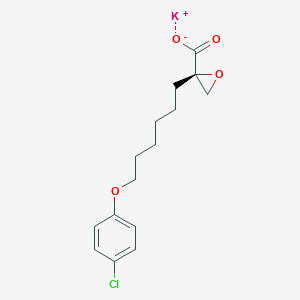





![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
